3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Medicinal Chemistry Structure-Activity Relationship Spiro Compounds

The compound 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS: 1708268-42-1) is a spirocyclic small molecule built on a 1,4,7-triazaspiro[4.5]dec-3-en-2-one core with an ortho-methoxyphenyl substituent at the 3-position. It is commercially available for research use with a typical purity of 97% and a molecular weight of 259.31 g/mol.

Molecular Formula C14H17N3O2
Molecular Weight 259.30 g/mol
Cat. No. B11853990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one
Molecular FormulaC14H17N3O2
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O
InChIInChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18)
InChIKeyNCEWPWBEBLCSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one: Sourcing and Baseline Characteristics for the Triazaspiro Research Chemical


The compound 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one (CAS: 1708268-42-1) is a spirocyclic small molecule built on a 1,4,7-triazaspiro[4.5]dec-3-en-2-one core with an ortho-methoxyphenyl substituent at the 3-position . It is commercially available for research use with a typical purity of 97% and a molecular weight of 259.31 g/mol . This compound belongs to a broader class of triazaspiro derivatives that have been investigated in medicinal chemistry, including studies on opioid receptor affinity and enzyme inhibition [1].

Why Generic Substitution Fails for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one: The Critical Impact of Substitution Pattern


Within the 1,4,7-triazaspiro[4.5]dec-3-en-2-one series, the position and nature of the aryl substituent are not interchangeable. Even a seemingly minor shift of a methoxy group from the ortho to the para position creates a structurally distinct chemical entity (e.g., CAS 1707566-33-3) with potentially divergent binding affinities and physicochemical properties . Literature on related triazaspiro cores demonstrates that subtle modifications to the substitution pattern can dictate target selectivity, as seen in the >100-fold selectivity of a specific triazaspirodimethoxybenzoyl inhibitor for mycobacterial over human lipoamide dehydrogenase [1]. Without direct comparative data, it is not scientifically valid to assume functional or pharmacological equivalence between regioisomers or core variants in procurement for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one Against its Closest Analogs


Regioisomeric Differentiation: Ortho vs. Para Methoxy Substitution in 1,4,7-Triazaspiro Series

The target compound is the ortho-methoxy regioisomer (CAS 1708268-42-1). Its closest commercial analog is the para-methoxy variant (CAS 1707566-33-3). While direct comparative biochemical data is absent in the public domain, their distinct molecular topologies are confirmed by different CAS numbers and SMILES notations . The ortho substitution constrains the conformational freedom of the methoxyphenyl ring relative to the spiro core, a feature known in medicinal chemistry to influence target binding. This structural distinction is critical for SAR exploration but cannot yet be quantified by a specific biological potency shift for this exact pair.

Medicinal Chemistry Structure-Activity Relationship Spiro Compounds

Core Positional Isomerism: 1,4,7- vs. 1,4,8-Triazaspiro Scaffold

Another close analog identified in chemical databases is 3-(2-Methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, which differs only in the position of the nitrogen atom within the spiro-fused ring system (1,4,7- vs. 1,4,8-triaza) . This core positional isomerism is known to dramatically alter ring conformation and the spatial presentation of the phenyl substituent, a key vector for biological target engagement. No head-to-head biological comparison is publicly available for these two core isomers.

Chemical Synthesis Heterocyclic Chemistry Spirocyclic Scaffolds

Class-Level Evidence: Triazaspiro Core as a Privileged Structure for Selective Enzyme Inhibition

While not directly tested on the target compound, the triazaspiro scaffold has demonstrated the capacity for high-selectivity inhibition. A triazaspirodimethoxybenzoyl derivative achieved an IC50 in the high-nanomolar range against Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) with >100-fold selectivity over the human ortholog [1]. This class-level evidence suggests that the 1,4,7-triazaspiro core, when appropriately decorated, can achieve a significant selectivity window, a property highly relevant to programs targeting infectious diseases where host toxicity is a concern.

Enzyme Inhibition Antimycobacterial Selectivity

Optimal Application Scenarios for Procuring 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one Based on Demonstrated Evidence


Ortho-Substituted Aryl SAR Probe for Medicinal Chemistry Optimization

When a drug discovery program is optimizing a hit from a 1,4,7-triazaspiro series, the ortho-methoxy isomer (this compound) is the essential tool for exploring the steric and electronic effects of ortho-substitution on the phenyl ring. Its procurement is necessary to directly compare binding affinities and functional activities against the parent unsubstituted phenyl and the para-methoxy analog (CAS 1707566-33-3) in in vitro assays [1].

Scaffold-Hopping and Core Isomer Comparison in Heterocyclic Chemistry

For research groups investigating the impact of spirocyclic core topology on biological activity, this compound serves as the representative 1,4,7-triazaspiro core. It can be systematically compared with the 1,4,8-triazaspiro analog to map how a single nitrogen atom shift within the spiro ring influences potency, selectivity, and physicochemical properties [1]. This is invaluable for generating proprietary structure-activity knowledge and strengthening patent claims.

Anti-Infective Screening Leveraging Privileged Triazaspiro Selectivity

Building on class-level evidence that triazaspiro cores can confer high selectivity for microbial over human enzymes, this compound is a rational procurement choice for screening libraries targeting infectious diseases such as tuberculosis [1]. The ortho-methoxy substitution may further modulate the selectivity profile, making it a valuable member of a focused screening set aimed at identifying novel, selective anti-mycobacterial leads.

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